bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide is an organophosphorus compound with the molecular formula C18H12F2NO3P It is characterized by the presence of two 4-fluorophenyl groups and one 3-nitrophenyl group attached to a phosphine oxide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide typically involves the reaction of 4-fluorophenylphosphine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide and other substituted phosphine oxides.
Scientific Research Applications
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings.
Mechanism of Action
The mechanism by which bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-fluorophenyl)(3-aminophenyl)Phosphine oxide
- Tri(4-fluorophenyl)phosphine oxide
Uniqueness
Bis(4-fluorophenyl)(3-nitrophenyl)Phosphine oxide is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-bis(4-fluorophenyl)phosphoryl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2NO3P/c19-13-4-8-16(9-5-13)25(24,17-10-6-14(20)7-11-17)18-3-1-2-15(12-18)21(22)23/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUKCFJQWMHIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.